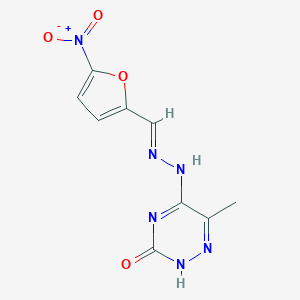
5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide is a chemical compound that falls under the category of sulfonamides. It is a potential drug candidate that has been studied for its various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide have been studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency and specificity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using this compound include its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide. One direction is to study the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Another direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders. Furthermore, the development of new synthesis methods and formulations of this compound can also be explored to improve its bioavailability and stability.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-fluorobenzylamine and 2-furylmethylamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or ethyl acetate and requires careful temperature control. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The compound 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C19H17BrFNO4S |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
5-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17BrFNO4S/c1-25-18-9-8-15(20)11-19(18)27(23,24)22(13-16-6-4-10-26-16)12-14-5-2-3-7-17(14)21/h2-11H,12-13H2,1H3 |
Clé InChI |
ZNGHVESZMPRHOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)





![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)